2,6-Dichlor-9-methyl-9H-Purin
Übersicht
Beschreibung
2,6-Dichloro-9-methyl-9H-purine is a chemical compound that acts as a reagent in the synthesis of highly selective inhibitors of PI3K-δ used in the treatment of inflammatory diseases such as leukocyte-related illnesses .
Molecular Structure Analysis
The molecular formula of 2,6-dichloro-9-methyl-9H-purine is C6H4Cl2N4. The InChI code is 1S/C6H4Cl2N4/c1-12-2-9-3-4 (7)10-6 (8)11-5 (3)12/h2H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-dichloro-9-methyl-9H-purine include a molecular weight of 203.03, and an InChI code of 1S/C6H4Cl2N4/c1-12-2-9-3-4 (7)10-6 (8)11-5 (3)12/h2H,1H3 .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplung
Diese Verbindung wird in Suzuki-Miyaura-Kreuzkupplungsreaktionen zwischen Halogenpurinen und Arylboronsäuren in Wasser-Acetonitril verwendet .
Synthese von Thiopurin-Nukleosiden
Es wird bei der Synthese von Thiopurin-Nukleosiden eingesetzt, wie durch Forschung an 2,6-Diazidopurin-Derivaten gezeigt wurde .
Proteomforschung
2,6-Dichlor-9-methyl-9H-Purin wird auch als Biochemikalie für die Proteomforschung verwendet .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2,6-Dichloro-9-methyl-9H-purine plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with adenosine receptors, where it acts as an antagonist. This interaction inhibits the binding of adenosine, thereby modulating various physiological processes. Additionally, 2,6-dichloro-9-methyl-9H-purine has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect signal transduction pathways and cellular responses .
Cellular Effects
The effects of 2,6-dichloro-9-methyl-9H-purine on cells are diverse and depend on the cell type and context. In neuronal cells, it has been observed to modulate neurotransmitter release by blocking adenosine receptors. This can influence synaptic transmission and neural communication. In cancer cells, 2,6-dichloro-9-methyl-9H-purine has demonstrated cytotoxic effects, leading to cell cycle arrest and apoptosis. These effects are mediated through the inhibition of kinases and disruption of cellular signaling pathways .
Molecular Mechanism
At the molecular level, 2,6-dichloro-9-methyl-9H-purine exerts its effects primarily through binding interactions with specific biomolecules. By binding to adenosine receptors, it prevents the activation of these receptors by endogenous adenosine, thereby inhibiting downstream signaling pathways. Additionally, the compound’s ability to inhibit kinases involves binding to the active site of these enzymes, blocking their catalytic activity. This inhibition can lead to alterations in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-dichloro-9-methyl-9H-purine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term exposure to 2,6-dichloro-9-methyl-9H-purine in cell cultures has shown sustained inhibitory effects on adenosine receptors and kinases, leading to prolonged changes in cellular function. These effects include altered cell signaling, gene expression, and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,6-dichloro-9-methyl-9H-purine in animal models vary with dosage. At low doses, the compound has been shown to modulate physiological processes without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the compound’s ability to inhibit multiple kinases and disrupt normal cellular functions. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm .
Metabolic Pathways
2,6-Dichloro-9-methyl-9H-purine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450s play a crucial role in the oxidation of the compound, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, resulting in their excretion from the body. The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, 2,6-dichloro-9-methyl-9H-purine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature. Additionally, specific transporters and binding proteins may facilitate its uptake and distribution within cells. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys. This accumulation can influence its overall pharmacokinetics and biological effects .
Subcellular Localization
The subcellular localization of 2,6-dichloro-9-methyl-9H-purine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and receptors. It can also be transported into the nucleus, where it may influence gene expression and other nuclear processes. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, thereby modulating its activity .
Eigenschaften
IUPAC Name |
2,6-dichloro-9-methylpurine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N4/c1-12-2-9-3-4(7)10-6(8)11-5(3)12/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMJNDVUIMQFEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364849 | |
Record name | 2,6-dichloro-9-methyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2382-10-7 | |
Record name | 2,6-dichloro-9-methyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-9-methyl-9h-purine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.